molecular formula C8H16N2O2 B3371890 tert-Butyl ((1S,2S)-2-aminocyclopropyl)carbamate CAS No. 847268-25-1

tert-Butyl ((1S,2S)-2-aminocyclopropyl)carbamate

Cat. No. B3371890
CAS RN: 847268-25-1
M. Wt: 172.22 g/mol
InChI Key: XDHLWTHTPXBYLH-WDSKDSINSA-N
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Description

“tert-Butyl ((1S,2S)-2-aminocyclopropyl)carbamate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate, which is an intermediate for CCR2 antagonists.


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties .


Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure .

Mechanism of Action

While the specific mechanism of action for “tert-Butyl ((1S,2S)-2-aminocyclopropyl)carbamate” is not explicitly stated in the sources, it is described as a biochemical reagent that can be used for life science related research .

Safety and Hazards

The compound is classified as dangerous with hazard statements H314, indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “tert-Butyl ((1S,2S)-2-aminocyclopropyl)carbamate” are not mentioned in the sources, its use as a biochemical reagent suggests it has potential applications in life science research .

properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLWTHTPXBYLH-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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